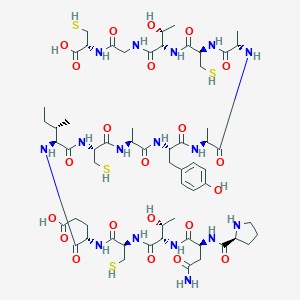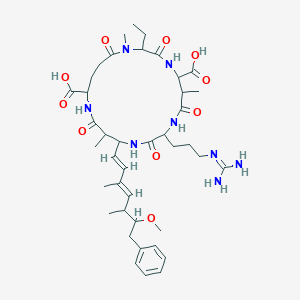
p-Coumaraldehyde
Overview
Description
p-Coumaraldehyde is a naturally occurring organic compound that is a derivative of cinnamaldehyde and a precursor in the biosynthesis of lignin, flavonoids, and other important phenolic compounds in plants. It is characterized by the presence of an aldehyde functional group attached to a phenyl ring with a hydroxyl substituent in the para position.
Synthesis Analysis
The synthesis of this compound-related compounds can be achieved through various synthetic routes. For instance, the preparation of functional phosphorus zwitterions, which can be used to synthesize polysubstituted furo[3,2-c]coumarins, involves a tandem three-component reaction using alkanes, aldehydes, and tributylphosphine . Additionally, the Povarov reaction, which is a formal [4 + 2] cycloaddition followed by tautomerization, can be utilized to synthesize tetrahydropyrido[2,3-c]coumarins from 3-aminocoumarin and 4-nitrobenzaldehyde .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the coumarin backbone, which is a benzopyrone structure consisting of a benzene ring fused to a pyrone ring. This structure is versatile and can be further functionalized to create a variety of derivatives with different properties and applications. For example, the synthesis of bifunctional benzoxazine monomers incorporates coumarin and pyrene groups, which can be used to form polybenzoxazine nanocomposites with enhanced thermal stability .
Chemical Reactions Analysis
This compound and its derivatives can undergo a variety of chemical reactions. One such reaction is the synthesis of new pyrano[2,3-h]coumarin derivatives through the reaction of substituted coumarins with malononitrile and aromatic aldehydes in the presence of a basic catalyst . Another example is the construction of coumarin-fused pyrido[2,3-b]porphyrins through a cascade reaction involving 2-amino-meso-tetraphenylporphyrins, aromatic aldehydes, and 4-hydroxycoumarin .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the photophysical properties of 7-(dimethylamino)coumarin-3-carbaldehyde and its phenylsemicarbazone are affected by the formation of Twisted Intramolecular Charge-Transfer (TICT) states and solute-solvent interactions . The synthesis of coumarin-fused pyrazolo[3,4-b]pyridine derivatives highlights the importance of coumarin as a key pharmacophore in drug discovery, with the synthesized compounds exhibiting significant biological activity .
Scientific Research Applications
Stress-Induced Accumulation in Plants
- Role in Plant Stress Response : Varbanova et al. (2011) investigated the accumulation of p-Coumaraldehyde in plants under stress. They found that abiotic stress triggers an up-regulation of the phenylpropanoid pathway, enhancing the p-coumaryl alcohol branch, leading to rapid lignification of affected tissues in cucurbit plants. This process is crucial for plant responses to environmental stresses (Varbanova et al., 2011).
Medical and Biological Research
- Alzheimer's Disease Research : Liang et al. (2017) developed a coumarin-hydrazonate based fluorogenic probe for detecting formaldehyde in neurovascular tissues. This probe can track endogenous formaldehyde in live neurovascular cells and has potential as a diagnostic tool for Alzheimer's disease (Liang et al., 2017).
- Bioconversion in E. coli : Liu et al. (2015) engineered Escherichia coli to produce 4-hydroxycinnamaldehydes, including this compound. This biotransformation method is both convenient and environmentally friendly, providing insights into the biosynthesis of natural plant secondary products (Liu et al., 2015).
Environmental and Analytical Chemistry
- Degradation and Biodegradability : Vassilakis et al. (2004) investigated the sonochemical degradation of p-Coumaric acid, a related compound, in water. This study aids in understanding the environmental fate and biodegradability of such compounds, which is relevant for this compound as well (Vassilakis et al., 2004).
- Quantitative Analysis in Plants : Sonoda et al. (2001) developed a method for quantifying lignin monomer composition, including this compound, in plant materials. This analytical technique is essential for understanding the role of this compound in plant biochemistry and ecology (Sonoda et al., 2001).
Antioxidative Activities
- Antioxidative Studies : Jiang et al. (2014) assessed the antioxidative activities of hydroxy-bearing cinnamaldehydes, including this compound. Their findings indicate that cinnamaldehydes like this compound demonstrate significant antioxidative properties (Jiang et al., 2014).
Pathways in Plant Biochemistry
- Role in Phenylpropanoid Pathway : Schoch et al. (2001) explored the role of CYP98A3 in Arabidopsis thaliana, which is involved in the 3-hydroxylation of phenolic esters, including this compound. This study enhances understanding of this compound's role in the phenylpropanoid pathway (Schoch et al., 2001).
Fluorescence and Detection Techniques
- Detection of Amines and Amino Acids : Feuster and Glass (2003) developed a method to detect amines and amino acids using coumarin aldehydes, potentially including this compound, by forming highly fluorescent iminium ions (Feuster & Glass, 2003).
Mechanism of Action
Target of Action
The primary target of 3-(4-hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, is the Toll-like receptor 4 (TLR4) . TLR4 belongs to the pattern recognition receptor family, which plays a key role in the human defense mechanism and responds to invading pathogens with high selectivity and sensitivity .
Mode of Action
This compound interacts with its target, TLR4, by binding to the MD2 pocket of the receptor, thereby blocking the binding of lipopolysaccharide (LPS), a pathogen-associated molecular pattern . This receptor-ligand interaction initiates an intracellular signaling cascade that leads to a subsequent proinflammatory response .
Biochemical Pathways
The interaction of this compound with TLR4 affects the TLR4 signaling pathway . This pathway is crucial in the human defense mechanism as it responds to invading pathogens. The blocking of LPS binding to TLR4 by this compound can modulate the downstream effects of the TLR4 signaling pathway, potentially reducing the proinflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the TLR4 signaling pathway. By blocking the binding of LPS to TLR4, this compound can potentially reduce the proinflammatory response, which could have implications in the treatment of various inflammatory, autoimmune, and neurodegenerative disorders .
Future Directions
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXMVKYNVIGQBS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314202 | |
| Record name | trans-p-Coumaraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Coumaraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
20711-53-9 | |
| Record name | trans-p-Coumaraldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20711-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-p-Coumaraldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxycinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Coumaraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
| Record name | p-Coumaraldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is p-coumaraldehyde and what is its role in plants?
A1: this compound (4-hydroxycinnamaldehyde) is an aromatic aldehyde and a key intermediate in the phenylpropanoid pathway in plants. This pathway produces a wide range of compounds, including lignin, which is a major component of plant cell walls and contributes to their structural rigidity. [, , ]
Q2: How does this compound contribute to lignin biosynthesis?
A2: this compound is converted to p-coumaryl alcohol by cinnamyl alcohol dehydrogenases (CADs). p-Coumaryl alcohol, along with coniferyl alcohol and sinapyl alcohol, are the main building blocks (monomers) of lignin. [, , ]
Q3: Are there specific enzymes that regulate this compound levels in plants?
A3: Yes. Research on cucumber plants (Cucumis sativus) has shown that hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase (HCT) plays a role in regulating this compound levels. HCT utilizes p-coumaroyl-coenzyme A, diverting it away from this compound formation and towards the synthesis of p-coumaroyl shikimate, an intermediate in the coniferyl and sinapyl alcohol branches of the phenylpropanoid pathway. []
Q4: Can altering this compound levels in plants affect their lignin content?
A4: Yes. Studies have shown that manipulating the expression of genes involved in this compound biosynthesis can alter lignin composition and content. For example, expressing a bacterial 3-dehydroshikimate dehydratase (QsuB) in Arabidopsis plants led to increased levels of this compound and p-coumaryl alcohol, resulting in lignin with a higher proportion of p-hydroxyphenyl units. []
Q5: What happens to this compound levels in plants under stress conditions?
A5: When cucumber plants are subjected to stress, such as treatment with pectinase, a rapid accumulation of this compound is observed. This is likely due to low aldehyde reductase activity of certain CAD enzymes on this compound, combined with a reduction in HCT activity. []
Q6: Can modifying this compound levels in plants impact their stress response?
A6: Studies suggest that redirecting the phenylpropanoid pathway towards this compound synthesis could play a role in plant stress responses. This redirection may enhance the overall p-coumaryl alcohol branch of the pathway, potentially leading to rapid lignification of affected tissues, a common plant defense mechanism. [, ]
Q7: What is the structural characterization of this compound?
A7:* Molecular Formula: C9H8O2* Molecular Weight: 148.16 g/mol* Spectroscopic Data: * 1H NMR (CDCl3): δ 9.84 (d, J = 7.6 Hz, 1H, CHO), 7.65 (d, J = 8.6 Hz, 2H, ArH), 7.42 (d, J = 15.9 Hz, 1H, CH=CH-CHO), 6.91 (d, J = 8.6 Hz, 2H, ArH), 6.60 (d, J = 15.9 Hz, 1H, CH=CH-CHO). * 13C NMR (CDCl3): δ 193.6 (CHO), 160.1 (ArC-OH), 158.2 (CH=CH-CHO), 130.9 (ArCH), 127.1 (ArC), 116.5 (ArCH), 115.1 (CH=CH-CHO).
Q8: Can this compound be quantified in plants, and if so, how?
A8: Yes. A method using pyrolysis-gas chromatography (Py-GC) with preliminary acetylation of plant samples has been developed to quantify this compound, along with other lignin monomers. Acetylation helps prevent the artificial formation of cinnamaldehydes from their corresponding alcohols during pyrolysis. []
Q9: Are there alternative methods for producing this compound?
A9: Yes. Researchers have explored the use of Escherichia coli bacteria to produce this compound. This involves overexpressing an artificially fused bifunctional enzyme, 4CL1-CCR, in the bacteria. []
Q10: Besides lignin biosynthesis, are there other potential applications for this compound?
A10: this compound, along with other hydroxy-bearing cinnamaldehydes and cinnamic acids, has shown antioxidant activities in various studies. These activities have been evaluated through DPPH radical scavenging and anti-hemolysis assays. [, ]
Q11: What is the significance of this compound in understanding plant responses to cold stress?
A11: In Poplar trees, cold stress has been shown to reduce the levels of several lignin precursors, including this compound. This reduction coincides with changes in the expression of genes involved in lignin biosynthesis, such as PtrC3'H1 and PtrCOMTL4. []
Q12: How do changes in this compound levels in Poplar trees under cold stress relate to the plant's overall response to cold?
A12: While the exact mechanisms are still being investigated, these findings suggest that this compound, and lignin biosynthesis in general, play a role in the plant's adaptation to cold temperatures. This could involve modifications to cell wall structure and integrity, influencing the plant's resilience to cold-induced damage. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
